ATWLPPR Peptide (TFA)

Vue d'ensemble

Description

Le peptide ATWLPPR (TFA) est un heptapeptide qui agit comme un inhibiteur sélectif de la neuropiline-1. Il inhibe la liaison du facteur de croissance endothélial vasculaire 165 à la neuropiline-1, ce qui en fait un composé précieux dans la recherche sur l’angiogenèse. Ce peptide a montré un potentiel dans la réduction des dommages rétiniens précoces causés par le diabète .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du peptide ATWLPPR (TFA) implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l’ajout séquentiel d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Chargement de la résine : Le premier acide aminé est fixé à une résine solide.

Déprotection : Le groupe protecteur de l’acide aminé est éliminé.

Couplage : L’acide aminé suivant est activé et couplé à la chaîne peptidique croissante.

Répétition : Les étapes 2 et 3 sont répétées jusqu’à l’obtention de la séquence peptidique souhaitée.

Clivage : Le peptide est clivé de la résine et purifié.

Méthodes de production industrielle

La production industrielle du peptide ATWLPPR (TFA) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l’efficacité et la constance. Le produit final est purifié par chromatographie liquide haute performance (HPLC) et caractérisé par spectrométrie de masse et spectroscopie de résonance magnétique nucléaire (RMN) .

Analyse Des Réactions Chimiques

Types de réactions

Le peptide ATWLPPR (TFA) peut subir diverses réactions chimiques, notamment :

Oxydation : Le peptide peut être oxydé pour former des ponts disulfures entre les résidus cystéine.

Réduction : Les ponts disulfures peuvent être réduits en groupes thiol libres.

Substitution : Les résidus d’acides aminés peuvent être substitués pour modifier les propriétés du peptide.

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène ou iode en solution aqueuse.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Dérivés d’acides aminés avec des groupes protecteurs appropriés.

Principaux produits

Oxydation : Formation de peptides liés par des ponts disulfures.

Réduction : Peptides contenant des thiols libres.

Substitution : Peptides modifiés avec des séquences modifiées

Applications De Recherche Scientifique

Le peptide ATWLPPR (TFA) a une large gamme d’applications en recherche scientifique :

Chimie : Utilisé comme composé modèle dans les études de synthèse et de modification de peptides.

Biologie : Étudié pour son rôle dans l’inhibition de l’angiogenèse et la réduction du stress oxydatif.

Médecine : Agent thérapeutique potentiel pour les affections impliquant une croissance anormale des vaisseaux sanguins, telles que le cancer et la rétinopathie diabétique.

Industrie : Utilisé dans le développement de médicaments à base de peptides et d’outils de diagnostic .

Mécanisme D'action

Le peptide ATWLPPR (TFA) exerce ses effets en inhibant sélectivement la neuropiline-1. Cette inhibition empêche la liaison du facteur de croissance endothélial vasculaire 165 à la neuropiline-1, bloquant ainsi les voies de signalisation impliquées dans l’angiogenèse. Le peptide réduit également le stress oxydatif et l’inflammation, contribuant à ses effets protecteurs dans la rétinopathie diabétique .

Comparaison Avec Des Composés Similaires

Composés similaires

Peptide RGD : Un autre peptide qui cible les intégrines et inhibe l’angiogenèse.

Inhibiteurs du VEGF : Des composés comme le bévacizumab qui inhibent le facteur de croissance endothélial vasculaire.

Unicité

Le peptide ATWLPPR (TFA) est unique dans son inhibition sélective de la neuropiline-1, ce qui le distingue des autres inhibiteurs de l’angiogenèse qui ciblent différentes voies. Sa capacité à réduire le stress oxydatif et l’inflammation renforce encore son potentiel thérapeutique .

Activité Biologique

ATWLPPR Peptide (TFA) is a heptapeptide recognized for its selective inhibition of neuropilin-1 (NRP-1), a receptor implicated in various biological processes, including angiogenesis and tumor progression. This peptide has garnered attention for its potential therapeutic applications, particularly in conditions characterized by abnormal vascular growth, such as diabetic retinopathy and cancer. This article presents a detailed overview of the biological activity of ATWLPPR, supported by research findings, data tables, and case studies.

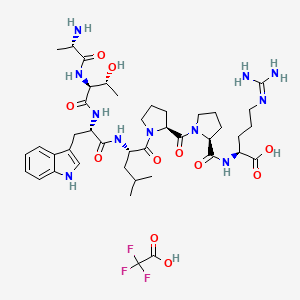

Chemical Structure : The sequence of ATWLPPR is comprised of seven amino acids: Alanine (A), Threonine (T), Tryptophan (W), Leucine (L), Proline (P), Proline (P), and Arginine (R). The presence of TFA (trifluoroacetic acid) as a counter-ion is notable, as it influences the peptide's solubility and stability.

Mechanism : ATWLPPR acts primarily by inhibiting the binding of Vascular Endothelial Growth Factor 165 (VEGF165) to NRP-1. This interaction is crucial in angiogenesis, where VEGF promotes blood vessel formation. By blocking this binding, ATWLPPR can reduce angiogenesis and associated pathological conditions.

Inhibition of VEGF165 Binding

Research indicates that ATWLPPR inhibits VEGF165 binding to NRP-1 with an efficacy of approximately 82% at a concentration of 100 µM . This significant inhibition underscores its potential as an anti-angiogenic agent.

Protective Effects in Diabetic Retinopathy

A pivotal study demonstrated that administration of ATWLPPR (400 µg/kg subcutaneously) preserved vascular integrity in a diabetic mouse model. The peptide reduced oxidative stress levels and inflammation markers such as GFAP, VEGF, and ICAM-1 in the retina, indicating its protective role against early retinal damage caused by diabetes .

Data Summary

Case Study 1: Diabetic Retinopathy Model

In a controlled experiment involving diabetic mice, ATWLPPR was administered to assess its effects on retinal health. The results showed a marked decrease in inflammation and oxidative stress markers compared to untreated controls. This study highlights the peptide's potential for therapeutic application in preventing diabetic retinopathy.

Case Study 2: Tumor Targeting

ATWLPPR has also been explored in the context of targeted drug delivery systems. For instance, silica nanoparticles conjugated with ATWLPPR were developed to enhance MRI contrast while selectively targeting tumors expressing NRP-1 . This dual functionality illustrates the versatility of the peptide in both diagnostic and therapeutic realms.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H61N11O9.C2HF3O2/c1-21(2)18-29(48-34(54)28(19-24-20-45-26-11-6-5-10-25(24)26)47-36(56)32(23(4)52)49-33(53)22(3)41)37(57)51-17-9-14-31(51)38(58)50-16-8-13-30(50)35(55)46-27(39(59)60)12-7-15-44-40(42)43;3-2(4,5)1(6)7/h5-6,10-11,20-23,27-32,45,52H,7-9,12-19,41H2,1-4H3,(H,46,55)(H,47,56)(H,48,54)(H,49,53)(H,59,60)(H4,42,43,44);(H,6,7)/t22-,23+,27-,28-,29-,30-,31-,32-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSUTUJDKRWLMC-AMDKFYLSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62F3N11O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

954.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.